REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[CH3:15])=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#N.[OH-:16].[K+].[OH2:18]>>[CH3:1][C:2]1[C:3]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[CH3:15])=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]([OH:18])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
591 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C#N)C1)N1C(CCC1)C
|
Name
|
|
Quantity
|
823 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C(=O)O)C1)N1C(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |